molecular formula C21H12AuClF9P B1600810 Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) CAS No. 385815-83-8

Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)

Cat. No.: B1600810
CAS No.: 385815-83-8
M. Wt: 698.7 g/mol
InChI Key: UNHMCLFZEQKHCQ-UHFFFAOYSA-M
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Description

Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is a useful research compound. Its molecular formula is C21H12AuClF9P and its molecular weight is 698.7 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is an organophosphorus compound that is commonly used as a reagent and catalyst in organic synthesis . The primary targets of this compound are organic molecules that undergo reactions such as aromatic ring substitution, the Josephson-Menger reaction, and C-H bond functionalization .

Mode of Action

The compound interacts with its targets by acting as a catalyst, facilitating various reactions without being consumed in the process . It can participate in a variety of reactions, including the substitution of aromatic rings, the Josephson-Menger reaction, and the functionalization of C-H bonds .

Biochemical Pathways

The exact biochemical pathways affected by Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) depend on the specific reactions it catalyzes. For instance, in the case of aromatic ring substitution, the compound facilitates the replacement of a substituent on an aromatic ring with another substituent . In the Josephson-Menger reaction, it aids in the transformation of certain organic compounds .

Result of Action

The molecular and cellular effects of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)'s action are largely dependent on the specific reactions it catalyzes. For example, in the case of aromatic ring substitution, the compound enables the formation of new organic molecules with different properties .

Action Environment

The action, efficacy, and stability of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) can be influenced by various environmental factors. For instance, the compound is a solid that is soluble in organic solvents such as ether and dimethylformamide . Therefore, the presence and concentration of these solvents can affect the compound’s action. Additionally, reactions involving this compound are generally carried out under an inert atmosphere , indicating that the presence of oxygen or other reactive gases could potentially impact its efficacy and stability.

Biochemical Analysis

Biochemical Properties

Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) plays a crucial role in biochemical reactions, particularly as a catalyst. It interacts with a variety of enzymes and proteins, facilitating reactions that would otherwise be slow or inefficient. For instance, this compound has been shown to interact with thiol-containing enzymes, leading to the formation of gold-thiol bonds. These interactions can alter the enzyme’s activity, either inhibiting or enhancing its function depending on the context .

Cellular Effects

The effects of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, key players in cell signaling. Additionally, it can affect the transcription of certain genes, leading to changes in protein synthesis and cellular behavior. These effects are particularly pronounced in cancer cells, where Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) has been shown to induce apoptosis and inhibit proliferation .

Molecular Mechanism

At the molecular level, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) exerts its effects through several mechanisms. One primary mechanism is the binding to thiol groups in proteins, forming stable gold-thiol complexes. This binding can inhibit the activity of enzymes that rely on free thiol groups for their function. Additionally, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) can act as an electron acceptor, participating in redox reactions that alter the cellular redox state and influence various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature, pH, and the presence of other reactive species. Over extended periods, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) may undergo degradation, leading to a decrease in its catalytic efficiency. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical reactions without causing significant toxicity. At higher doses, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage. These adverse effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is involved in several metabolic pathways. It interacts with enzymes such as glutathione reductase and thioredoxin reductase, which are critical for maintaining cellular redox balance. By modulating the activity of these enzymes, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) can influence metabolic flux and alter the levels of key metabolites. These interactions can have downstream effects on various cellular processes, including energy production and detoxification .

Transport and Distribution

Within cells and tissues, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is transported and distributed through interactions with transporters and binding proteins. For example, it can bind to albumin in the bloodstream, facilitating its distribution to different tissues. Once inside cells, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is critical for its activity and function. This compound can be directed to specific organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) can localize to the nucleus, affecting gene expression and DNA repair processes .

Properties

IUPAC Name

chlorogold;tris[4-(trifluoromethyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F9P.Au.ClH/c22-19(23,24)13-1-7-16(8-2-13)31(17-9-3-14(4-10-17)20(25,26)27)18-11-5-15(6-12-18)21(28,29)30;;/h1-12H;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHMCLFZEQKHCQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12AuClF9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465663
Record name Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385815-83-8
Record name Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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